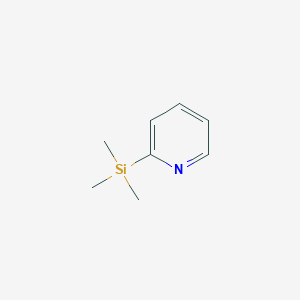

2-(Trimethylsilyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603436. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(pyridin-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NSi/c1-10(2,3)8-6-4-5-7-9-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKFJNZUSUTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160148 | |

| Record name | Pyridine, 2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-04-7 | |

| Record name | Pyridine, 2-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013737047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trimethylsilyl)pyridine: Properties, Synthesis, and Applications in Modern Chemistry

Introduction: The Strategic Importance of 2-(Trimethylsilyl)pyridine in Synthesis

In the landscape of modern organic and medicinal chemistry, this compound (2-TMS-pyridine) has emerged as a highly versatile and valuable building block.[1][2] Its unique molecular architecture, featuring a pyridine ring functionalized with a trimethylsilyl group at the 2-position, offers a confluence of properties that chemists can strategically exploit. The pyridine moiety is a ubiquitous pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3][4] The trimethylsilyl group, in turn, serves as a versatile synthetic handle, enabling a wide array of chemical transformations, from protecting group strategies to intricate cross-coupling reactions.[1] This guide provides an in-depth exploration of the physical and chemical properties of 2-TMS-pyridine, its synthesis, and its applications, offering a technical resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental to its effective use in the laboratory. This compound is typically a colorless to pale yellow liquid with a distinctive aromatic odor.[5] Its solubility in common organic solvents is a key practical advantage.[5]

| Property | Value | Reference(s) |

| CAS Number | 13737-04-7 | [6][7] |

| Molecular Formula | C₈H₁₃NSi | [6][7] |

| Molecular Weight | 151.28 g/mol | [6][7] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 47-49 °C at 5 mmHg | [6][8] |

| Density | 0.9113 g/mL at 25 °C | [6][8] |

| Refractive Index (n²⁰/D) | 1.489 | [6][8] |

| Flash Point | 52 °C (126 °F) - closed cup | [6] |

| Solubility | Soluble in organic solvents | [5] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [8] |

| Sensitivity | Light sensitive | [8] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through a Grignard reaction, a cornerstone of organometallic chemistry. A representative and scalable laboratory procedure involves the reaction of 2-chloropyridine with magnesium in the presence of trimethylchlorosilane.

Experimental Protocol: Grignard-based Synthesis

Objective: To synthesize this compound from 2-chloropyridine.

Materials:

-

2-Chloropyridine

-

Trimethylchlorosilane

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

Diiodomethane (catalyst)

-

Iodine crystals (catalyst)

-

Isopropylmagnesium chloride (2.0 M solution in THF, catalyst)

-

Benzene

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Initiation of Grignard Reagent Formation: To a vigorously stirred suspension of magnesium turnings in anhydrous THF, add a small portion of a solution of 2-chloropyridine and trimethylchlorosilane in THF.[9]

-

Activation: To initiate the reaction, add a few drops of diiodomethane, a crystal of iodine, and a small amount of isopropylmagnesium chloride solution.[9] The mixture is then gently heated to reflux. The appearance of a color change and self-sustaining reflux indicates the successful initiation of the Grignard reagent formation.

-

Addition of Reactants: The remaining solution of 2-chloropyridine and trimethylchlorosilane is added dropwise to the refluxing mixture over several hours to maintain a controlled reaction rate.[9]

-

Reaction Completion and Workup: After the addition is complete, the reaction mixture is cooled to room temperature and stirred overnight.[9]

-

Solvent Exchange and Extraction: THF is partially removed by distillation, and benzene is added. The suspension is refluxed, and the benzene layer containing the product is decanted. This extraction process is repeated to maximize the yield.[9]

-

Purification: The combined benzene fractions are concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[9]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the use of anhydrous THF and the careful exclusion of moisture are critical for the success of the synthesis.

-

Catalytic Initiation: The addition of diiodomethane, iodine, and isopropylmagnesium chloride serves to activate the surface of the magnesium turnings, facilitating the initiation of the Grignard reaction, which can sometimes be sluggish to start.

-

Dropwise Addition: The dropwise addition of the reactants allows for better control of the exothermic reaction, preventing a runaway reaction and improving safety and yield.

-

Solvent Exchange: The replacement of THF with higher-boiling benzene facilitates the complete extraction of the product from the reaction salts.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two key components: the pyridine ring and the trimethylsilyl group.

Reactions Involving the Trimethylsilyl Group

The C-Si bond in 2-TMS-pyridine is susceptible to cleavage under various conditions, making the trimethylsilyl group an excellent leaving group or a precursor for further functionalization.

-

Protodesilylation: this compound can undergo solvolysis with water, methanol, or ethanol to yield pyridine and the corresponding trimethylsilanol or alkoxytrimethylsilane.[10] This reaction is believed to proceed through a five-centered cyclic transition state involving a rate-determining attack of the solvent's oxygen atom on the silicon.[10]

-

Cross-Coupling Reactions: The trimethylsilyl group can act as a surrogate for a halide in various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring, a strategy extensively used in the synthesis of complex molecules and potential drug candidates.

The Role of the Pyridine Ring

The nitrogen atom in the pyridine ring imparts basicity and nucleophilicity, influencing the reactivity of the molecule and its ability to coordinate with metal centers. This property is crucial in its application as a ligand in catalysis and as a building block for more complex heterocyclic systems.

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides a clear fingerprint of the molecule. The trimethylsilyl group gives a characteristic sharp singlet at approximately 0 ppm. The protons on the pyridine ring appear as distinct multiplets in the aromatic region of the spectrum.[11]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of silylated compounds often shows a characteristic peak for the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which can be a useful diagnostic tool.[12]

-

Infrared Spectroscopy: The infrared (IR) spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the pyridine ring (C=C and C=N stretching) and the trimethylsilyl group.[13]

Applications in Drug Development and Beyond

The unique chemical properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials.[1][2] Its ability to participate in a diverse range of chemical transformations allows for the efficient construction of complex molecular architectures that are often required for biological activity.

Workflow: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In addition to its role as a synthetic building block, the broader class of silylating agents, often used in pyridine as a solvent, is crucial for the derivatization of polar analytes for GC-MS analysis. This process increases the volatility and thermal stability of the analytes.[14]

Caption: General workflow for silylation-based derivatization.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is sensitive to light and should be stored in a tightly sealed container in a cool, dark place under an inert atmosphere.[8]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined physical properties, accessible synthesis, and diverse reactivity make it an invaluable tool for the construction of complex molecules, particularly in the realm of pharmaceutical research and development. A comprehensive understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Guidechem. How to Prepare this compound? - FAQ.

-

ChemicalBook. This compound(13737-04-7) 1H NMR spectrum.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of this compound in Modern Pharmaceutical Synthesis.

-

MDPI. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines.

-

Supelco. TMSI+Pyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging this compound (CAS 13737-04-7) in Pharmaceutical Development: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective.

-

CymitQuimica. CAS 13737-04-7: this compound.

-

Journal of the Chemical Society B: Physical Organic. The solvolysis of 2-trimethylsilylpyridine by alcohols and by water.

-

MDPI. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines.

-

Sigma-Aldrich. This compound 98%.

-

Frontiers in Bioengineering and Biotechnology. Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel.

-

PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.

-

J&K Scientific LLC. This compound.

-

ChemicalBook. This compound CAS#: 13737-04-7.

-

Sigma-Aldrich. This compound 98%.

-

Organic Syntheses. Preparation of 2.

-

The Royal Society of Chemistry. Supporting Information for Gold Nanoparticles Supported on Carbon Nanotubes as a Recyclable Catalyst for the Deoxygenation of Amine N-Oxides with Hydrosilanes.

-

CymitQuimica. Pyridine, 2-(trimethylsilyl)-.

-

TCI Chemicals. This compound.

-

ResearchGate. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.

-

Organic Chemistry Portal. Pyridine synthesis.

-

Polish Journal of Chemistry. Infrared Absorption Spectra of Quaternary Salts of Pyridine.

-

Santa Cruz Biotechnology. This compound.

-

PubChem. Pyridine, 2-(trimethylsilyl)-.

-

MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

-

National Institute of Standards and Technology. Pyridine, 2-methyl-.

-

Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

-

Benchchem. An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.

-

PubChem. 2-(Trimethylsilylethynyl)pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. CAS 13737-04-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound 98 13737-04-7 [sigmaaldrich.com]

- 7. This compound 98 13737-04-7 [sigmaaldrich.com]

- 8. This compound CAS#: 13737-04-7 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. The solvolysis of 2-trimethylsilylpyridine by alcohols and by water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. This compound(13737-04-7) 1H NMR [m.chemicalbook.com]

- 12. Frontiers | Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel [frontiersin.org]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. gcms.cz [gcms.cz]

An In-depth Technical Guide to 2-(Trimethylsilyl)pyridine: Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(trimethylsilyl)pyridine, a versatile building block in modern organic and medicinal chemistry. We will delve into its core chemical structure, the nuances of its chemical bonding, its characteristic spectroscopic signature, and its reactivity, with a focus on providing actionable insights for laboratory applications.

Introduction: The Strategic Value of this compound

This compound is an organosilicon compound featuring a pyridine ring substituted at the 2-position with a trimethylsilyl (TMS) group.[1][2][3] This seemingly simple modification imbues the pyridine scaffold with unique reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The TMS group serves as a versatile synthetic handle, enabling a range of transformations that are often challenging with unsubstituted pyridine. This guide will explore the fundamental principles that underpin the utility of this important reagent.

Molecular Structure and Bonding: A Deeper Look

The introduction of the trimethylsilyl group at the C2 position of the pyridine ring significantly influences the molecule's electronic and steric properties.

Geometric Parameters

Table 1: Predicted Geometric Parameters for this compound (Based on Computational Models and Analogs)

| Parameter | Predicted Value | Significance |

| Si-C(2) Bond Length | ~1.85 - 1.90 Å | Reflects the covalent bond between the silicon and the pyridine ring. |

| C-N-C Bond Angle | ~117-119° | Slight deviation from pyridine's angle due to the TMS group. |

| Si-C-N Torsion Angle | Variable | Influences the conformational preferences of the molecule. |

The Nature of the C-Si Bond and Electronic Effects

The carbon-silicon bond in this compound is a key feature that dictates its reactivity. Silicon is less electronegative than carbon, leading to a polarization of the C-Si bond with a partial positive charge on the silicon and a partial negative charge on the carbon atom of the pyridine ring. This polarization has several important consequences:

-

σ-Donation: The trimethylsilyl group is a moderate σ-donor, which can increase the electron density of the pyridine ring.

-

(p-d)π Back-bonding: There is a potential for back-bonding from the filled p-orbitals of the pyridine ring into the vacant d-orbitals of the silicon atom. The extent and significance of this interaction are a subject of ongoing study in organosilicon chemistry.

These electronic effects modulate the reactivity of the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic attack, as well as its behavior in metal-catalyzed cross-coupling reactions.

Caption: Electronic interplay between the TMS group and the pyridine ring.

Spectroscopic Signature: Identifying this compound

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and characterization in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. The nine protons of the trimethylsilyl group typically appear as a sharp singlet in the upfield region (around 0.3 ppm). The four protons on the pyridine ring will exhibit characteristic shifts and coupling patterns in the aromatic region.[4]

¹³C NMR: The carbon NMR spectrum is also highly informative. The carbons of the trimethylsilyl group will appear as a single resonance at high field. The five carbons of the pyridine ring will have distinct chemical shifts, with the carbon directly attached to the silicon atom showing a significant shift due to the silicon's electronic influence.[5]

Table 2: Typical NMR Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |

| ¹H | Si(CH₃)₃ | ~0.3 | s |

| ¹H | Pyridine-H6 | ~8.6 | d |

| ¹H | Pyridine-H4 | ~7.6 | t |

| ¹H | Pyridine-H5 | ~7.2 | t |

| ¹H | Pyridine-H3 | ~7.5 | d |

| ¹³C | Si(CH₃)₃ | ~0 | q |

| ¹³C | Pyridine-C2 | ~168 | s |

| ¹³C | Pyridine-C6 | ~150 | d |

| ¹³C | Pyridine-C4 | ~136 | d |

| ¹³C | Pyridine-C5 | ~128 | d |

| ¹³C | Pyridine-C3 | ~123 | d |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the pyridine ring and the trimethylsilyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2960-2850 | C-H stretching (aliphatic, TMS) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1250 | Si-C stretching (symmetric deformation) |

| ~840 & ~760 | Si-C stretching (asymmetric rocking) |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 151. A prominent fragment is typically observed at m/z 136, corresponding to the loss of a methyl group ([M-15]⁺). Another characteristic fragment is the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.

Chemical Reactivity and Synthetic Applications

The unique structural and electronic features of this compound give rise to a rich and synthetically useful reactivity profile.

Directed Ortho-Metalation (DoM)

While the nitrogen atom of the pyridine ring can direct ortho-metalation, the presence of the silyl group can influence the regioselectivity and efficiency of this reaction. The bulky TMS group can sterically hinder metalation at the 3-position. However, under specific conditions with strong bases like alkyllithiums, deprotonation at the 6-position can be achieved, providing a route to 2,6-disubstituted pyridines. The choice of base, solvent, and temperature is critical to control the outcome of this reaction.[6][7]

Caption: General workflow for directed ortho-metalation of this compound.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[8][9][10][11][12] In this reaction, the C-Si bond is activated by a fluoride source (e.g., TBAF) to form a hypervalent silicate species, which then undergoes transmetalation with a palladium(II) complex. This allows for the formation of a new carbon-carbon bond at the 2-position of the pyridine ring.

The Hiyama coupling offers several advantages, including the stability and low toxicity of the organosilane starting material. The reaction tolerates a wide range of functional groups on the coupling partner (aryl or vinyl halides/triflates).

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, field-proven protocol for the synthesis of this compound via a Grignard reaction.[13]

Materials and Reagents

-

2-Chloropyridine

-

Trimethylchlorosilane

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Diiodomethane

-

Iodine crystals

-

Isopropylmagnesium chloride (2.0 M solution in THF)

-

Benzene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Step-by-Step Procedure

-

Initiation of Grignard Reagent Formation: To a vigorously stirred suspension of magnesium turnings (6.75 g, 281 mmol) in anhydrous THF (175 mL) under an inert atmosphere, add approximately 10 mL of a solution of 2-chloropyridine (20.7 mL, 217 mmol) and trimethylchlorosilane (28.0 mL, 221 mmol) in THF (100 mL).

-

Activation: Add diiodomethane (0.2 mL), a few crystals of iodine, and isopropylmagnesium chloride (1 mL, 2 mmol) to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the Grignard formation.

-

Addition of Substrates: Carefully heat the suspension to reflux. Add the remaining solution of 2-chloropyridine and trimethylchlorosilane dropwise over 2.75 hours, maintaining a gentle reflux.

-

Reaction Completion and Workup: After the addition is complete, cool the reaction mixture to room temperature and stir overnight.

-

Solvent Exchange and Extraction: Distill off approximately 200 mL of THF. Add benzene (125 mL) and reflux the suspension for 2 hours. Decant the benzene solution. Repeat the benzene addition (2 x 125 mL), refluxing for 1 hour each time, and decanting the benzene fractions.

-

Purification: Combine the benzene fractions and concentrate them under vacuum. Purify the residue by distillation to obtain this compound as a colorless liquid.

Causality: The use of activators like diiodomethane and iodine is crucial to initiate the formation of the Grignard reagent on the magnesium surface. The subsequent dropwise addition of the substrates controls the exothermic reaction. The solvent exchange to benzene facilitates the separation of the product from the magnesium salts.

Conclusion

This compound is a cornerstone reagent for the synthesis of functionalized pyridines. Its unique chemical structure and the electronic influence of the trimethylsilyl group provide a rich platform for a variety of chemical transformations. A thorough understanding of its bonding, spectroscopic characteristics, and reactivity is paramount for its effective utilization in research and development, particularly in the pursuit of novel therapeutic agents. This guide has provided a detailed overview of these key aspects, offering both fundamental knowledge and practical insights for the modern chemist.

References

-

SpectraBase. 2-[(trimethylsilyl)methyl]pyridine, 13C-NMR (CD2Cl2, 101 MHz). SpectraBase. Available at: [Link].

- Blakemore, D. C., et al. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link].

-

Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available at: [Link].

-

Organic Chemistry Portal. Hiyama Coupling. Organic Chemistry Portal. Available at: [Link].

-

Wikipedia. Directed ortho metalation. Wikipedia. Available at: [Link].

-

Grokipedia. Hiyama coupling. Grokipedia. Available at: [Link].

-

Wikipedia. Hiyama coupling. Wikipedia. Available at: [Link].

-

ResearchGate. Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. ResearchGate. Available at: [Link].

-

Myers Research Group, Harvard University. Directed (ortho) Metallation. Harvard University. Available at: [Link].

-

Myers Research Group, Harvard University. ortho metalation. Harvard University. Available at: [Link].

-

PubChem. Pyridine, 2-(trimethylsilyl)-. PubChem. Available at: [Link].

-

Scribd. Directed Ortho Metalation Guide. Scribd. Available at: [Link].

-

MDPI. Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI. Available at: [Link].

-

Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link].

-

Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link].

-

SpectraBase. 2,6-di(trimethylsilyl)pyridine - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link].

-

PubChem. 2-(Trimethylsilylethynyl)pyridine. PubChem. Available at: [Link].

-

PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Available at: [Link].

-

Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link].

-

J&K Scientific LLC. This compound. J&K Scientific LLC. Available at: [Link].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

-

ResearchGate. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. ResearchGate. Available at: [Link].

-

Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available at: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

-

Study.com. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Study.com. Available at: [Link].

-

Frontiers. Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel. Frontiers. Available at: [Link].

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link].

-

Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal. Available at: [Link].

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. ResearchGate. Available at: [Link].

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link].

-

ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link].

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. scbt.com [scbt.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. This compound(13737-04-7) 1H NMR [m.chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. elixirpublishers.com [elixirpublishers.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Hiyama Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

2-(Trimethylsilyl)pyridine boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trimethylsilyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, with a primary focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes data from authoritative sources with practical, field-proven insights. We delve into the structural factors influencing these properties, present standardized experimental protocols for their determination, and underscore the importance of precise physical characterization in synthetic applications. This guide serves as an essential reference for the safe handling, purification, and utilization of this versatile organosilicon reagent.

Introduction to this compound

This compound, identified by CAS Number 13737-04-7, is a heterocyclic organosilicon compound that has found utility as a key intermediate in organic synthesis.[1][2] Its structure consists of a pyridine ring substituted at the 2-position with a trimethylsilyl (TMS) group, -Si(CH₃)₃. This unique combination of an aromatic nitrogen heterocycle and a bulky, lipophilic silyl group imparts specific reactivity and physical characteristics to the molecule. It is often employed in cross-coupling reactions and as a precursor for the synthesis of more complex substituted pyridines.[3] Understanding its physical properties, particularly its volatility and liquid range, is paramount for its purification, handling, and application in controlled chemical reactions.

Core Physicochemical Properties

The physical state and thermal behavior of a chemical reagent are critical parameters for its practical application in a laboratory or industrial setting. This compound is a colorless to nearly colorless clear liquid at standard temperature and pressure.[4]

Data Summary

The empirical and physical data for this compound are summarized below for quick reference. These values represent a consensus from major chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 13737-04-7 | [2] |

| Molecular Formula | C₈H₁₃NSi | [2] |

| Molecular Weight | 151.28 g/mol | [2] |

| Boiling Point | 47-49 °C at 5 mmHg | [4][5] |

| Melting Point | Not applicable (liquid at room temp.) | |

| Density | 0.9113 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.489 | [4] |

| Flash Point | 52 °C (126 °F) - closed cup | [4] |

Boiling Point Analysis

The most critical thermal property for a liquid compound is its boiling point. For this compound, the boiling point is reported as a range of 47-49 °C at a reduced pressure of 5 mmHg .[4]

Causality and Significance: The determination of a boiling point under vacuum is a standard and necessary practice for many organic compounds. High molecular weight compounds or those with sensitive functional groups often decompose, oxidize, or polymerize at the high temperatures required to achieve boiling at atmospheric pressure (760 mmHg). By reducing the pressure, the temperature required for the liquid's vapor pressure to equal the surrounding pressure is significantly lowered, allowing for a safe and clean distillation.[6] The narrow two-degree range (47-49 °C) reported for this compound is indicative of a high degree of purity.[7] Impurities would typically cause the boiling point to elevate and broaden the distillation range.[6][7]

Melting Point Considerations

As this compound exists as a liquid under standard laboratory conditions, a melting point is not a typically reported or practically relevant parameter. The term "melting point" refers to the temperature at which a substance transitions from a solid to a liquid state.[7] While the compound will solidify at a sufficiently low temperature (its freezing point), this value is not essential for its common applications and is therefore not routinely determined or cited in chemical literature or supplier specifications.

Experimental Protocol: Boiling Point Determination via Vacuum Distillation

The following protocol provides a self-validating methodology for the determination and verification of the boiling point of a liquid sample like this compound. The integrity of the procedure relies on achieving a stable equilibrium between the liquid and vapor phases under controlled, reduced pressure.

Materials and Apparatus

-

Round-bottom flask (distilling flask)

-

Claisen adapter

-

Short-path distillation head with condenser and vacuum connection

-

Thermometer and adapter

-

Receiving flask (collection flask)

-

Heating mantle with stirrer

-

Vacuum pump and tubing

-

Manometer or vacuum gauge

-

Boiling chips or magnetic stir bar

-

Laboratory clamps and stand

Step-by-Step Methodology

-

Preparation: Add the this compound sample to the distilling flask along with a few boiling chips or a magnetic stir bar. This is crucial to ensure smooth boiling and prevent "bumping."[8]

-

Apparatus Assembly: Assemble the vacuum distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease to maintain a stable, low-pressure environment. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.[8]

-

Initiate Vacuum: Turn on the vacuum pump and slowly open the system to the vacuum source. Monitor the pressure using the manometer. Allow the pressure to stabilize at the desired level (e.g., 5 mmHg). A stable pressure is essential for an accurate boiling point measurement.[6]

-

Heating: Begin gently heating the distilling flask using the heating mantle. If using a stir bar, ensure stirring is active.

-

Observation and Equilibration: As the liquid heats, you will observe vapor rising and condensing on the thermometer bulb. The temperature reading will increase and then stabilize as the first drops of distillate are collected in the receiving flask.

-

Data Recording: Record the temperature at which a steady distillation rate is achieved and the temperature reading remains constant. This stable temperature is the boiling point of the liquid at the recorded pressure.[6][8] A pure compound will exhibit a constant boiling temperature throughout the majority of the distillation.[7]

-

System Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. This prevents air from rushing in and potentially causing breakage or oxidizing the hot residue.

Experimental Workflow Diagram

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Conclusion

The physical properties of this compound, particularly its boiling point of 47-49 °C at 5 mmHg, are defining characteristics that govern its purification and handling.[4] The absence of a standard melting point is consistent with its liquid state at ambient temperatures. The reliance on vacuum distillation for its purification underscores the need for a thorough understanding of the relationship between pressure and boiling point to prevent thermal degradation. The protocols and data presented in this guide provide researchers and chemists with the necessary technical foundation to confidently and safely utilize this compound in their synthetic endeavors.

References

-

Molecular Knowledge Systems. Estimating the Physical Properties of Organosilicon Chemicals. [Link]

-

YouTube. Determination of the Melting and Boiling Points of Compounds. [Link]

-

Learning Space. Determination of melting and boiling points. [Link]

-

PubChem - NIH. 2-(Trimethylsilylethynyl)pyridine | C10H13NSi | CID 522859. [Link]

-

Learning Space. Determination of Melting points and Boiling points. [Link]

-

J&K Scientific LLC. This compound | 13737-04-7. [Link]

-

University of Calgary. Melting point determination. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Trimethylsilyl)pyridine in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(trimethylsilyl)pyridine, a versatile reagent in organic synthesis. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes foundational principles of solubility, the physicochemical properties of this compound, and its known chemical behavior to provide a robust framework for solvent selection and solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in a variety of reaction conditions. Included are detailed, field-tested protocols for the experimental determination of its solubility and a discussion on the theoretical underpinnings of its behavior in various organic solvent classes.

Introduction: Understanding the Molecular Persona of this compound

This compound is a heterocyclic aromatic compound where a trimethylsilyl (TMS) group substitutes a hydrogen atom at the 2-position of the pyridine ring. This substitution significantly influences the molecule's physical and chemical properties, including its solubility. The pyridine ring itself is polar and capable of acting as a hydrogen bond acceptor. The introduction of the bulky, nonpolar trimethylsilyl group modulates this polarity, enhancing its lipophilicity and, consequently, its solubility in a broader range of organic solvents.[1]

The core of understanding the solubility of this compound lies in the principle of "like dissolves like."[2] Solvents with similar polarity and intermolecular force characteristics to the solute will more readily form a homogenous solution.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NSi | [3] |

| Molecular Weight | 151.28 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 0.9113 g/mL at 25 °C | |

| Boiling Point | 47-49 °C at 5 mmHg | |

| Refractive Index | n20/D 1.489 | |

| Flash Point | 52 °C (closed cup) |

A critical consideration is the reactivity of this compound, particularly with protic solvents. It undergoes solvolysis in the presence of water, methanol, and ethanol, yielding pyridine and the corresponding trimethylsilanol or alkoxytrimethylsilane.[4] This is not a simple dissolution but a chemical reaction, a crucial distinction for experimental design and application.

Theoretical Framework for Solubility Prediction

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.

Van der Waals Forces:

The nonpolar trimethylsilyl group contributes significantly to the molecule's ability to engage in London dispersion forces. This suggests good solubility in nonpolar solvents like hydrocarbons (e.g., hexane, toluene) and ethers (e.g., diethyl ether, tetrahydrofuran).

Dipole-Dipole Interactions:

The pyridine ring possesses a dipole moment due to the electronegative nitrogen atom. This allows for dipole-dipole interactions with polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone.

Hydrogen Bonding:

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. While this compound itself lacks a hydrogen bond donor, it can interact with protic solvents. However, as noted, this interaction can lead to solvolysis.[4] For polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMF, DMSO), the interactions will be primarily dipole-dipole.

The following diagram illustrates the logical flow for predicting the solubility of this compound.

Caption: Logical workflow for predicting the solubility of this compound.

Qualitative Solubility Profile

Based on the theoretical framework, a qualitative solubility profile for this compound can be predicted. It is expected to be miscible or highly soluble in a wide range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | Dominated by London dispersion forces due to the TMS group and aromatic ring. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Good balance of nonpolar character and some polar interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions with the polar pyridine ring. |

| Esters | Ethyl acetate | High | Moderate polarity allows for favorable dipole-dipole interactions. |

| Ketones | Acetone | High | Polar aprotic nature facilitates dipole-dipole interactions. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions are expected. |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | Solvolysis occurs, leading to decomposition rather than simple dissolution.[4] |

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following protocols provide robust methods for determining the solubility of this compound.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This classic and reliable method determines the mass of solute that dissolves in a given mass or volume of solvent at a constant temperature.[5]

Objective: To gravimetrically determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (anhydrous)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe and syringe filter (0.22 µm, solvent-compatible)

-

Drying oven or rotary evaporator

Procedure:

-

Sample Preparation: Add an excess of this compound to a known mass of the organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained within ±0.1 °C.

-

Phase Separation: Allow the vial to stand undisturbed at the experimental temperature for at least 4 hours to allow the undissolved phase to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. The filtration step is crucial to remove any undissolved micro-droplets.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the transferred solution. Carefully evaporate the solvent using a gentle stream of inert gas, a drying oven at a temperature below the boiling point of this compound, or a rotary evaporator.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the this compound residue.

-

Calculation: The solubility can be expressed in various units, such as g/100g of solvent or mol/L.

The following diagram outlines the workflow for the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Quantitative Analysis by UV-Vis Spectroscopy

This method is suitable for determining the concentration of a saturated solution, provided the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region. The pyridine ring in this compound provides a suitable chromophore.

Objective: To determine the concentration of this compound in a saturated solution via UV-Vis spectrophotometry.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (UV-grade)

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for pyridine is around 254 nm, and a similar value is expected for its trimethylsilyl derivative.[6]

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert law.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

After settling, carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Measure Absorbance: Measure the absorbance of the diluted saturated solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Quantitative Analysis by ¹H NMR Spectroscopy

NMR spectroscopy offers a powerful and often rapid method for determining solubility, especially for liquid solutes.[7]

Objective: To determine the molar concentration of this compound in a saturated solution using ¹H NMR.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, if the solvent of interest is chloroform) or a non-deuterated solvent with a known internal standard.

-

Internal standard (e.g., 1,3,5-trimethoxybenzene, if not using a deuterated solvent as the lock)

-

This compound (high purity)

Procedure:

-

Prepare a Saturated Solution: Prepare a saturated solution of this compound in the solvent of interest as previously described.

-

Sample Preparation for NMR:

-

In an NMR tube, add a precise amount of a suitable internal standard.

-

Carefully add a precise volume of the filtered saturated solution to the NMR tube.

-

-

Acquire ¹H NMR Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Data Analysis:

-

Integrate the area of a well-resolved signal from this compound (e.g., the singlet from the TMS protons) and a signal from the internal standard.

-

The molar concentration of this compound can be calculated using the following formula:

Concentration (solute) = [ (Integration (solute) / # Protons (solute)) / (Integration (std) / # Protons (std)) ] * Concentration (std)

-

Conclusion

This compound is a versatile synthetic intermediate with favorable solubility in a wide array of common aprotic organic solvents. Its solubility is driven by a combination of London dispersion forces, originating from the trimethylsilyl group, and dipole-dipole interactions, from the polar pyridine ring. A critical consideration for its use is its reactivity towards protic solvents, where it undergoes solvolysis. While quantitative solubility data is sparse, this guide provides the theoretical foundation and practical experimental protocols necessary for researchers to predict and precisely determine the solubility of this compound in their specific applications. The provided methodologies for gravimetric, UV-Vis, and NMR analysis offer robust and reliable means to generate the necessary data for optimizing reaction conditions, purification processes, and formulation development.

References

- Hefter, G., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

- Macomber, R. S. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

NMR Spectroscopy of Organosilicon Compounds. (n.d.). Retrieved from [Link]

- Wrackmeyer, B. (2006). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Annual Reports on NMR Spectroscopy, 57, 1-56.

- Bassindale, A. R., & Walton, D. R. M. (1972). The solvolysis of 2-trimethylsilylpyridine by alcohols and by water. Journal of the Chemical Society B: Physical Organic, 12-14.

-

UV-spectrum of pyridine. (n.d.). Retrieved from [Link]

- Stasyuk, A. J., et al. (2016). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 81(21), 10465–10471.

- Schraml, J., et al. (1979). NMR study of orgnasilicon compounds. Journal of Organometallic Chemistry, 178(1), 55-73.

- Gil, R. R., & Giraud, N. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(7), 3576–3581.

-

Sakai, M., et al. (2018). (a) UV‐vis absorption spectral changes upon addition of pyridine to a... ResearchGate. Retrieved from [Link]

- Zaitsev, B. N., et al. (2022). Effect of New Water-Soluble Organosilicon Derivatives of Cartolin-2 on the Germination of Spring Common Wheat Seeds (Triticum aestivum L.). Plants, 11(19), 2589.

-

Duan, Z. B., et al. (2015). (A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase... ResearchGate. Retrieved from [Link]

- Seidell, A. (1919).

-

PubChem. (n.d.). Pyridine, 2-(trimethylsilyl)-. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. Pyridine, 2-(trimethylsilyl)- | C8H13NSi | CID 139573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The solvolysis of 2-trimethylsilylpyridine by alcohols and by water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa and Basicity of 2-(Trimethylsilyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the acid-base properties of 2-(trimethylsilyl)pyridine, a pivotal building block in modern organic synthesis. We delve into the theoretical pKa of its conjugate acid, dissect the competing electronic and steric factors governed by the 2-trimethylsilyl substituent, and contextualize its basicity relative to parent pyridine and other alkyl-substituted analogues. Furthermore, this document outlines a robust, self-validating experimental protocol for the empirical determination of its pKa using Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers with the foundational knowledge and practical methodology required for its effective application.

Introduction: The Significance of Silylated Pyridines in Chemical Science

This compound is a versatile heterocyclic compound whose utility in organic and organometallic chemistry is well-established. Its role as a synthetic intermediate, a ligand in catalysis, and a precursor to functionalized pyridine systems necessitates a deep understanding of its fundamental physicochemical properties. Among the most critical of these is the basicity of the pyridine nitrogen, quantitatively expressed by the pKa of its conjugate acid, the pyridinium ion.

The basicity of the nitrogen lone pair dictates the molecule's behavior in acid-base reactions, its nucleophilicity, its ability to coordinate to metal centers, and the reactivity of the pyridine ring itself. The introduction of a trimethylsilyl (TMS) group at the C2 position, directly adjacent to the nitrogen, introduces a fascinating interplay of electronic and steric effects that modulate this basicity in a non-trivial manner. This guide aims to elucidate these effects, providing both theoretical grounding and a pathway to empirical validation for researchers in drug development and chemical synthesis.

Basicity and pKa: A Comparative Analysis

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid. A higher pKa value corresponds to a weaker conjugate acid and, therefore, a stronger base. While an experimentally determined value for this compound is not prominently available in the literature, computational predictions provide a valuable starting point for analysis.

A predicted pKa for the conjugate acid of this compound is approximately 6.62.[1][2] To appreciate the significance of this value, it must be placed in the context of related pyridine derivatives.

Table 1: Comparative pKa Values of Selected Pyridine Derivatives

| Compound | Substituent(s) | pKa of Conjugate Acid | Key Effect(s) |

| Pyridine | None | 5.23[3] | Baseline |

| 2-Methylpyridine | 2-Me | ~5.97 | +I Inductive Effect |

| 4-Methylpyridine | 4-Me | 6.02[4] | +I Inductive Effect |

| 2,4,6-Trimethylpyridine | 2,4,6-Me | 6.69[5] | Cumulative +I Effect |

| 2,6-Di-tert-butylpyridine | 2,6-tBu | 3.58[6] | Steric Hindrance |

| This compound | 2-SiMe₃ | ~6.62 (Predicted)[1][2] | +I Effect vs. Steric Hindrance |

This comparison reveals that the predicted basicity of this compound is substantially higher than that of pyridine and 2-methylpyridine, and remarkably similar to that of 2,4,6-trimethylpyridine (collidine). This suggests that the electronic influence of the TMS group is the dominant factor in determining its basicity, a concept we will explore in detail.

Deconstructing the Influences on Basicity

The basicity of the nitrogen atom in this compound is a net result of three primary factors: the inductive electronic effect, steric hindrance at the nitrogen, and the solvation of its protonated form.

Electronic Effects: The Inductive Push of the Trimethylsilyl Group

The silicon atom is more electropositive than carbon. Consequently, the trimethylsilyl (TMS) group acts as an electron-donating group through induction (a +I effect). This effect increases the electron density within the pyridine ring and, most importantly, at the nitrogen atom. The enriched electron density on the nitrogen lone pair makes it more available for donation to a proton, thereby increasing the molecule's basicity. This electron-donating character is the primary reason the predicted pKa of this compound (6.62) is significantly higher than that of unsubstituted pyridine (5.23).

Steric Hindrance: A Bulky Neighbor

The TMS group is sterically demanding. Its position adjacent to the nitrogen atom creates a crowded environment around the lone pair. This steric bulk can physically impede the approach of a proton (or, more accurately, a hydronium ion) to the nitrogen for protonation.[6] This phenomenon, known as steric hindrance, generally leads to a decrease in basicity. A classic example is 2,6-di-tert-butylpyridine, where two bulky groups flank the nitrogen, drastically reducing its basicity (pKa = 3.58) despite the positive inductive effect of the alkyl groups.[6]

For this compound, the predicted pKa of 6.62 suggests that for protonation, the strong electron-donating effect of the single TMS group largely overcomes its steric hindrance.

Solvation Effects: Stabilizing the Conjugate Acid

Basicity in solution (pKa) is distinct from intrinsic, gas-phase basicity (proton affinity).[7] The stability of the charged species in solution is paramount. After protonation, the resulting pyridinium cation must be stabilized by solvent molecules (e.g., water). Bulky groups surrounding the positive charge can hinder this stabilizing solvation shell. Poor solvation destabilizes the conjugate acid, shifting the equilibrium back towards the neutral base and resulting in a lower observed basicity (lower pKa).

The interplay of these three factors determines the final, observable pKa.

Figure 1: A diagram illustrating the competing factors that determine the net basicity of this compound.

Experimental Protocol: pKa Determination by ¹H NMR Titration

To move beyond computational prediction and establish an empirical pKa value, a robust and self-validating protocol is essential. The method of choice is a titration monitored by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, which observes the change in the electronic environment of specific protons as the molecule's protonation state changes.[8]

Rationale and Self-Validation

This protocol is inherently self-validating. The chemical shifts of ring protons are highly sensitive to the protonation state of the heterocyclic nitrogen. As the pH (or pD) of the solution is varied across the pKa, a plot of chemical shift versus pH will yield a classic sigmoidal titration curve. The inflection point of this curve directly corresponds to the pKa.[9] The smooth, predictable shape of the curve provides internal validation of the equilibrium process being measured.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Sample Stock: Accurately weigh ~20 mg of this compound and dissolve it in 10 mL of D₂O containing a known, fixed concentration of an internal standard (e.g., DSS or TSP). Causality: D₂O is used to avoid a large solvent signal in the ¹H NMR spectrum. The internal standard provides a stable reference peak (δ = 0.00 ppm).

-

Titrant Stocks: Prepare 0.1 M DCl in D₂O and 0.1 M NaOD in D₂O. Causality: These deuterated titrants allow for the adjustment of the solution's acidity/basicity without introducing protonated species that could complicate spectra.

-

-

Sample Preparation for Titration:

-

Prepare a series of 10-12 NMR tubes.

-

To each tube, add a precise aliquot (e.g., 500 µL) of the sample stock solution.

-

Using a microliter syringe, add varying amounts of the 0.1 M DCl or 0.1 M NaOD solutions to each tube to create a range of pD values spanning from approximately pD 3 to pD 10.

-

-

Measurement:

-

Measure the precise pD of each sample using a pH meter equipped with a glass electrode, calibrated with standard aqueous buffers (pH 4, 7, 10). Record the meter reading (pH_read) and calculate the pD using the standard correction: pD = pH_read + 0.40 . Causality: This correction accounts for the isotopic effect of deuterium on the electrode response.

-

Acquire a ¹H NMR spectrum for each sample at a constant, controlled temperature (e.g., 298 K).

-

-

Data Processing and Analysis:

-

Process all spectra uniformly (phasing, baseline correction).

-

Reference each spectrum to the internal standard at 0.00 ppm.

-

For each spectrum, accurately measure the chemical shift (δ) of a well-resolved proton on the pyridine ring that shows significant change upon protonation (e.g., the proton at C6).

-

Plot the measured chemical shift (δ) on the y-axis against the calculated pD on the x-axis.

-

-

pKa Determination:

-

The resulting plot should be a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_deprot * 10^(pD-pKa) + δ_prot) / (1 + 10^(pD-pKa)) where δ_obs is the observed chemical shift, δ_deprot is the limiting chemical shift of the basic form, and δ_prot is the limiting chemical shift of the acidic form.

-

The pKa is the value at the inflection point of the fitted curve.

-

Figure 2: Experimental workflow for the determination of pKa via ¹H NMR titration.

Conclusion

The basicity of this compound is a finely balanced outcome of competing chemical principles. Its predicted pKa of ~6.62 indicates that the powerful electron-donating inductive effect of the trimethylsilyl group is the dominant force, elevating its basicity significantly above that of parent pyridine. This electronic enhancement appears to successfully outweigh the negative contributions from steric hindrance at the nitrogen and potentially unfavorable solvation of the corresponding pyridinium ion.

For drug development professionals and synthetic chemists, this elevated basicity is a critical parameter. It implies that this compound will be more readily protonated under physiological conditions than pyridine and will exhibit distinct reactivity in acid-catalyzed reactions. While computational data provides a strong directive, the definitive characterization of this important molecule requires empirical validation. The NMR titration protocol detailed herein offers a reliable and self-validating method to achieve this, ensuring scientific integrity and enabling the precise application of this compound in future research and development.

References

-

2,4,6-Trimethylpyridine . Merck Index Monograph. [Link]

-

Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods . Bulgarian Chemical Communications, 50(G), 15-20. [Link]

-

Pliego Jr., J. R. (2008). Theoretical pKa calculations of substituted pyridines . ResearchGate. [Link]

-

Discussion on steric hindrance in 2-substituted pyridines. Brainly.in. [Link]

-

Popova, Y., et al. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry . Molecules, 25(23), 5676. [Link]

-

Proton affinity . Wikipedia. [Link]

-

Sijm, D., et al. (2013). Development of Methods for the Determination of pKa Values . PMC - NIH. [Link]

-

Discussion on basicity and steric hindrance. Chemistry Stack Exchange. [Link]

-

Effect of Substituents On Basicity of Pyridine . Scribd. [Link]

Sources

- 1. This compound CAS#: 13737-04-7 [m.chemicalbook.com]

- 2. This compound | 13737-04-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. 2,4,6-Trimethylpyridine [drugfuture.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Proton affinity - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 2-(Trimethylsilyl)pyridine with Electrophiles

Abstract

This technical guide provides a comprehensive examination of the reactivity of 2-(trimethylsilyl)pyridine, a cornerstone building block in modern synthetic chemistry. Moving beyond the classical understanding of pyridine chemistry, this document elucidates the nuanced and powerful role of the 2-trimethylsilyl (TMS) group in directing reactions with various electrophiles. We will explore the underlying mechanisms, provide field-proven experimental protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a thorough understanding of how to leverage this versatile reagent. The focus is on the departure from typical electrophilic aromatic substitution, highlighting a unique pathway involving nucleophilic ylide intermediates that unlocks high-yield syntheses of valuable 2-substituted pyridines.

Introduction: The Unique Profile of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, yet its inherent electron-deficient nature renders it notoriously unreactive toward traditional electrophilic aromatic substitution (SEAr).[1][2][3][4] This presents a significant challenge for chemists aiming to functionalize the pyridine ring. This compound (2-TMS-Py) emerges as a powerful solution, offering a unique combination of a pyridine ring and a strategically placed trimethylsilyl group that fundamentally alters its reactivity profile.[5]

The TMS group at the C2 position is not merely a placeholder; it is an active participant in the reaction, serving two primary functions:

-

A Latent Nucleophile Precursor: It facilitates the in-situ generation of a potent nucleophilic intermediate.

-

An Ipso-Directing Leaving Group: It ensures that substitution occurs specifically at the C2 position by being readily displaced.[6][7]

This guide will demonstrate that the reactivity of 2-TMS-Py with electrophiles does not follow the canonical SEAr pathway. Instead, it operates through a sophisticated, multi-step mechanism that circumvents the inherent deactivation of the pyridine ring, enabling efficient and selective syntheses that are otherwise challenging.

The Core Mechanistic Paradigm: A Nucleophilic Pathway

The seminal reactivity of 2-TMS-Py with strong electrophiles, particularly acyl halides, is best understood not as an attack by the aromatic π-system, but as a sequence initiated by the pyridine nitrogen. This process bypasses the limitations of Friedel-Crafts-type reactions on deactivated rings.[8] The generally accepted mechanism involves four key elementary steps, as detailed in recent studies.[8]

-

N-Acylation: The reaction initiates with the nucleophilic pyridine nitrogen attacking the electrophile (e.g., an acyl chloride), forming a highly reactive N-acylpyridinium salt.

-

Desilylation & Ylide Formation: The N-acylpyridinium intermediate readily undergoes desilylation, often facilitated by the counterion (e.g., chloride). This step is crucial as it generates a stabilized pyridin-2-ylidene, a potent nucleophilic ylide analogous to a Hammick intermediate.[8]

-

C-Acylation: The generated ylide, now acting as a strong carbon nucleophile, attacks a second molecule of the acyl chloride at the carbonyl carbon.

-

N-Deacylation & Aromatization: The resulting intermediate collapses, eliminating the N-acyl group and restoring the aromaticity of the pyridine ring to yield the final 2-acylpyridine product.

This elegant sequence transforms the challenge of an electrophilic substitution on an electron-poor ring into a highly efficient nucleophilic addition-elimination pathway.

Figure 1: Generalized mechanism for the acylation of this compound.

Reaction with Acylating Agents: A Spontaneous Pathway to 2-Pyridyl Ketones

The acylation of 2-TMS-Py is a robust and high-yielding transformation that exemplifies the nucleophilic ylide mechanism. It is particularly effective with acyl chlorides, often proceeding spontaneously without the need for a catalyst.[8]

Scope and Quantitative Data

The reaction tolerates a wide range of acyl chlorides, including those with electron-donating and electron-withdrawing substituents, as well as sterically demanding and enolizable alkanoyl chlorides.[8]

| Electrophile (Acyl Chloride) | Conditions | Yield (%) | Reference |

| Benzoyl chloride | 60 °C, 24 h | 88-91 | [8] |

| 4-Methoxybenzoyl chloride | 60 °C, 24 h | 89 | [8] |

| 4-Nitrobenzoyl chloride | 60 °C, 24 h | 92 | [8] |

| 2-Bromobenzoyl chloride | 60 °C, 24 h | 96 | [8] |

| Cyclohexanecarbonyl chloride | 60 °C, 24 h | 87 | [8] |

| Adamantane-1-carbonyl chloride | 60 °C, 24 h | 82 | [8] |

Table 1: Selected examples of spontaneous acylation of this compound with various acyl chlorides.[8]

It is noteworthy that increasing the steric bulk on the silicon atom (e.g., replacing TMS with triethylsilyl or tert-butyldimethylsilyl) significantly slows the reaction, underscoring the importance of the TMS group's leaving ability.[8]

Fluoride-Catalyzed Acylation

For less reactive electrophiles like acyl fluorides, or for applications in complex molecule synthesis where milder conditions are paramount, a fluoride-catalyzed protocol has been developed.[8] A catalytic source of fluoride (e.g., CsF) facilitates the crucial desilylation step, enabling the reaction to proceed efficiently.

Self-Validating Experimental Protocol: Synthesis of 2-Benzoylpyridine

This protocol is adapted from established literature procedures.[8] The successful formation of the product in high yield validates the described reactivity.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.0 eq)

-

Anhydrous acetonitrile (if solvent is used)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: A dry round-bottom flask is charged with this compound (1.0 eq). The reaction can be run neat or in a minimal amount of anhydrous acetonitrile (~1 M concentration).

-

Reagent Addition: Benzoyl chloride (1.0 eq) is added to the flask.

-

Reaction: The mixture is stirred and heated to 60 °C. The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within 24 hours.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The product can be purified directly by silica gel column chromatography.

-

Validation: The isolated product, 2-benzoylpyridine, should be obtained in 85-91% yield. The structure is confirmed by 1H NMR, 13C NMR, and mass spectrometry, which should match literature values.

Figure 2: Standard experimental workflow for the synthesis of 2-benzoylpyridine.

Reactivity with Other Electrophiles

Aldehydes and Ketones

The nucleophilic ylide intermediate generated from 2-TMS-Py can also react with carbonyl electrophiles. Reactions with aldehydes, for instance, lead to the formation of secondary (2-pyridyl)carbinols. This transformation follows a similar mechanistic logic: N-activation (in this case, often requiring a Lewis acid or proton source to activate the aldehyde), desilylation to form the ylide, and subsequent nucleophilic attack of the ylide on the carbonyl carbon.

Halogenation: An Ipso-Substitution Approach

Direct electrophilic halogenation of the pyridine ring is challenging due to its electron-deficient nature. However, the C–Si bond in silylarenes is susceptible to cleavage by electrophiles, a process known as ipso-substitution.[7] This provides a viable, regioselective pathway for the introduction of halogens at the 2-position of the pyridine ring.

In this mechanism, an electrophilic halogen species (e.g., Br+ generated from Br2 and a Lewis acid, or from N-bromosuccinimide) attacks the carbon atom bearing the TMS group. The exceptional stability of the resulting β-silyl cationic intermediate (the Wheland intermediate) strongly favors attack at this position. Subsequent elimination of the trimethylsilyl cation (or a related species) directly yields the 2-halopyridine, restoring aromaticity. While specific literature on 2-TMS-Py halogenation is sparse, this ipso-halogenation is a well-established principle for arylboronic acids and other silylarenes, providing a strong predictive framework for this reaction.[6]

Conclusion: A Paradigm Shift in Pyridine Functionalization

This compound is far more than a protected version of pyridine; it is a versatile and powerful synthon that fundamentally alters the rules of engagement with electrophiles. By enabling a nucleophilic reaction pathway via a stabilized ylide intermediate, it provides a mild and highly selective route to 2-acylpyridines, a reaction that stands in stark contrast to the harsh conditions required for traditional electrophilic substitution.[8] Furthermore, its capacity for ipso-substitution opens the door for the regioselective introduction of other functionalities, such as halogens. For researchers in drug discovery and process development, mastering the unique reactivity of 2-TMS-Py provides a reliable and efficient tool for the synthesis of complex, functionalized pyridine derivatives.

References

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters - ACS Publications.[Link]

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC - NIH.[Link]

-

NCS-Mediated Ipso-Halogenation of Arylboronic Acids in Water Using Sodium Halides. PMC - NIH.[Link]

-

Synthesis of 2-substituted pyridines by the reaction of N-fluoropyridinium fluoride with trimethylsilyl derivatives. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Unlocking Innovation: The Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-